(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanol
Overview
Description
(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanol is an organic compound with the molecular formula C8H9N3O. It is a derivative of benzotriazole, a heterocyclic compound known for its diverse applications in various fields, including medicinal chemistry and material sciences .
Mechanism of Action
Target of Action
Benzotriazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial , antitumor , and potential glycosidase inhibition .
Mode of Action
It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function.
Biochemical Pathways
It has been used as a reactant for the synthesis of hydroxy-skipped bis-homo-inositols, which are potential glycosidase inhibitors . Glycosidases are enzymes that play a crucial role in various biological processes, including the degradation, rearrangement, and synthesis of carbohydrates.
Pharmacokinetics
Its physical and chemical properties such as melting point (150-152 °c), boiling point (3402±250 °C), and density (141±01 g/cm3) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Benzotriazole derivatives have shown promising activity in antimicrobial and antitumor studies .
Action Environment
It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c , suggesting that it may be sensitive to oxygen and temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanol typically involves the reaction of 1-methyl-1H-benzo[d][1,2,3]triazole with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. it is generally produced on a lab scale for research and development purposes. The compound is available in various quantities, ranging from grams to kilograms, depending on the specific requirements .
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The triazole ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of the parent compound, such as aldehydes, carboxylic acids, alcohols, and amines .
Scientific Research Applications
(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanol has a wide range of scientific research applications, including:
Chemistry: Used as a synthetic intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as corrosion inhibitors and UV filters
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A parent compound with similar structural features and applications.
1H-Benzotriazole-5-methanol: A closely related compound with a hydroxyl group at the 5-position.
1-Methyl-1H-benzotriazole: A derivative with a methyl group at the 1-position
Uniqueness
(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form diverse non-covalent interactions makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(1-methylbenzotriazol-5-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-11-8-3-2-6(5-12)4-7(8)9-10-11/h2-4,12H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLCKOBNGNRDPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CO)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380179 | |
Record name | (1-Methyl-1H-benzotriazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120321-72-4 | |
Record name | 1-Methyl-1H-benzotriazole-5-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120321-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1-Methyl-1H-benzotriazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-methyl-1H-1,2,3-benzotriazol-5-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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